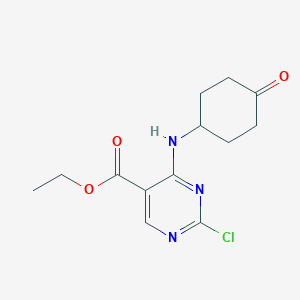
3-Buten-2-ol, 1-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-ol, 1-(2-propenyloxy)- is an organic compound with the molecular formula C7H12O2 It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a double bond (C=C) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 1-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-buten-1-ol with sodium amide in liquid ammonia. This reaction proceeds through the formation of an intermediate, which is then converted to the desired product . Another method involves the Prins reaction, where formaldehyde and isobutene react in the presence of a solid base catalyst such as CsH2PO4 modified HZSM-5 under supercritical CO2 conditions .
Industrial Production Methods
Industrial production of 3-Buten-2-ol, 1-(2-propenyloxy)- typically involves large-scale chemical processes that optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. The choice of solvents, reaction temperatures, and pressures are critical factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-ol, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces saturated alcohols.
Aplicaciones Científicas De Investigación
3-Buten-2-ol, 1-(2-propenyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be explored for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Buten-2-ol, 1-(2-propenyloxy)- exerts its effects involves interactions with various molecular targets. The presence of the hydroxyl group and the double bond allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-2-ol:
1-Buten-3-ol: Another unsaturated alcohol with a different arrangement of the hydroxyl group and double bond.
3-Methyl-3-buten-1-ol:
Uniqueness
This structural feature differentiates it from other similar compounds and expands its utility in various chemical processes .
Propiedades
Número CAS |
78735-39-4 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-prop-2-enoxybut-3-en-2-ol |
InChI |
InChI=1S/C7H12O2/c1-3-5-9-6-7(8)4-2/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
HAYWTRUNHVDULK-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


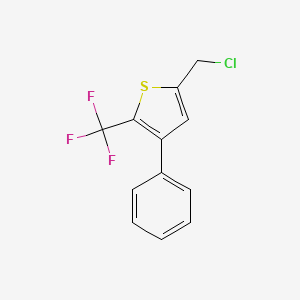

![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)
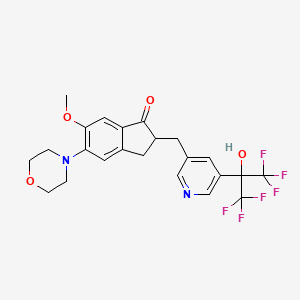

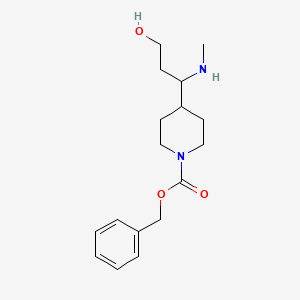
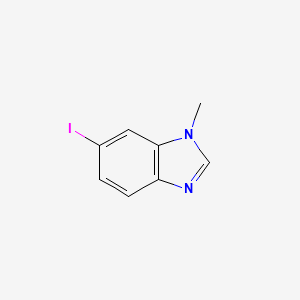
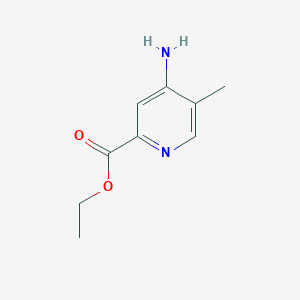
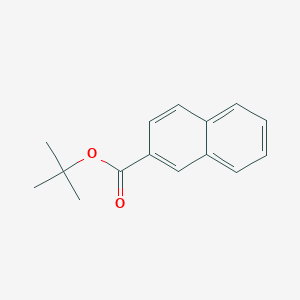
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)



